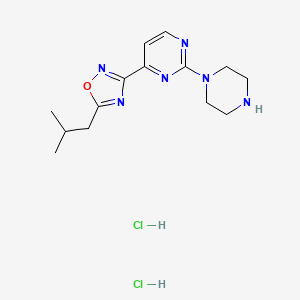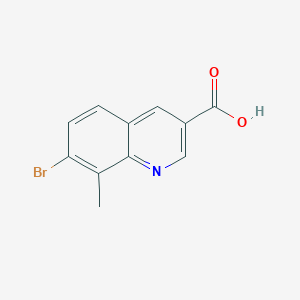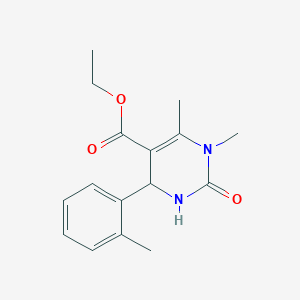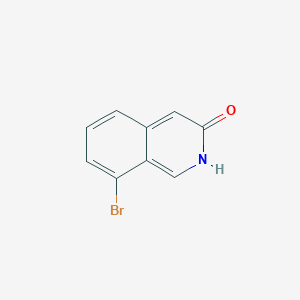
8-Bromoisoquinolin-3-ol
説明
8-Bromoisoquinolin-3-ol (8-BQ) is a chemical compound that belongs to the isoquinolin-3-ol family. It has a CAS Number of 608515-49-7 and a molecular weight of 224.06 .
Synthesis Analysis
The synthesis of 8-Bromoisoquinolin-3-ol and its derivatives has been reported in the literature. For instance, four 8,8-diaryl-substituted 3,3-biisoquinoline ligands were synthesized from a common 8-bromoisoquinolin-3-ol precursor . The synthetic procedures reported allow for gram-scale production of these biisoquinolines .Molecular Structure Analysis
The molecular formula of 8-Bromoisoquinolin-3-ol is C9H6BrNO. Its InChI code is 1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) .科学的研究の応用
Synthesis of Biisoquinoline Chelates : 8-Bromoisoquinolin-3-ol is a precursor in the synthesis of 3,3′-biisoquinoline ligands. These chelates are characterized by their endotopic but sterically nonhindering nature, useful in various chemical applications. The synthesis involves 3-12 steps and allows for gram-scale production (Durola et al., 2007).
Photolytic Syntheses of Alkaloids : Photolysis of derivatives of 8-bromoisoquinolin-3-ol leads to the synthesis of various alkaloids. For instance, the photolysis of 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-isoquinoline results in compounds like pronuciferine and O-methylkreysiginone (Kametani et al., 1971).
Inhibitor Synthesis for Poly(ADP-ribose)polymerase-1 (PARP-1) : Quinoline-8-carboxamides, designed for their role as inhibitors of PARP-1, an important target enzyme in drug design, are synthesized using 8-bromoisoquinolin-3-ol. These compounds have shown therapeutic activities in preclinical studies (Lord et al., 2009).
Corrosion Inhibition Research : Novel 8-hydroxyquinoline derivatives, related to 8-bromoisoquinolin-3-ol, have been synthesized and evaluated as acid corrosion inhibitors for metals like steel. These studies involve experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulations (Rbaa et al., 2020).
Synthesis of AMPA Receptor Antagonists : The synthesis of competitive AMPA receptor antagonists involves the use of 8-bromoisoquinolin-3-ol derivatives. These antagonists have potential applications in neuroscience research and drug development (Geng Min, 2011).
Development of Metal Complexes with Antimicrobial Properties : Transition metal complexes derived from 8-hydroxyquinoline, which is structurally related to 8-bromoisoquinolin-3-ol, have shown significant antimicrobial activity. These complexes offer insights into the development of new antimicrobial agents (Sahoo Jyotirmaya et al., 2017).
Pincer Ligand Synthesis for Catalysis : Unsymmetrical pincer ligands with an 8-hydroxyquinoline core, related to 8-bromoisoquinolin-3-ol, have been synthesized and used in palladium complexes. These complexes are efficient in catalyzing Sonogashira coupling, a key reaction in organic synthesis (Kumar et al., 2017).
Synthesis of Isoquinolinequinones with Anticancer Activity : The synthesis of isoquinolinequinones, structurally related to 8-bromoisoquinolin-3-ol, has been reported for their potential anticancer activity. These compounds have shown efficacy against various cancer cell lines (Delgado et al., 2012).
Safety and Hazards
特性
IUPAC Name |
8-bromo-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPIQOKPLLJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672240 | |
| Record name | 8-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinolin-3-ol | |
CAS RN |
608515-49-7 | |
| Record name | 8-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-3-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 8-Bromoisoquinolin-3-ol in the synthesis of biisoquinoline chelates?
A1: 8-Bromoisoquinolin-3-ol serves as a crucial starting material, or precursor, in the multi-step synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands []. The bromine atom at the 8-position provides a synthetic handle for further chemical modifications, ultimately leading to the desired biisoquinoline structures.
Q2: Are there large-scale production methods available for 8-Bromoisoquinolin-3-ol?
A2: Yes, the synthetic procedures described in the paper allow for the production of 8-Bromoisoquinolin-3-ol and the final biisoquinoline products on a gram scale []. This is an important consideration for potential applications requiring larger quantities of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



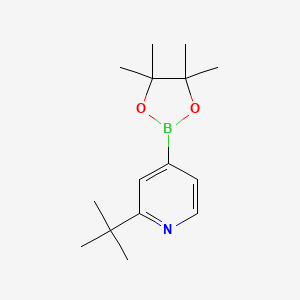

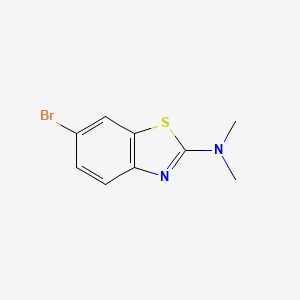
![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
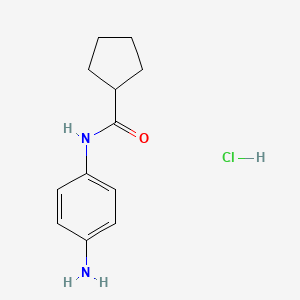
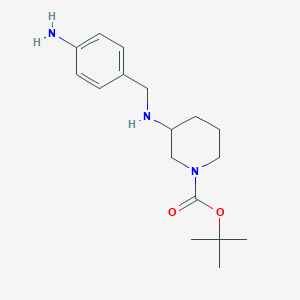

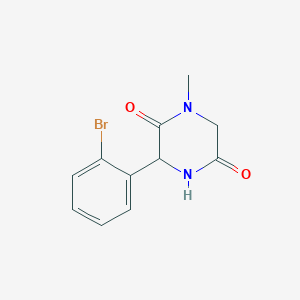
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)
